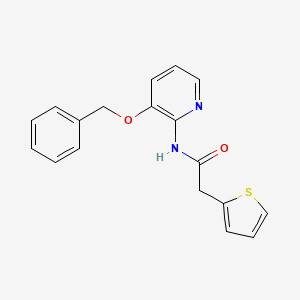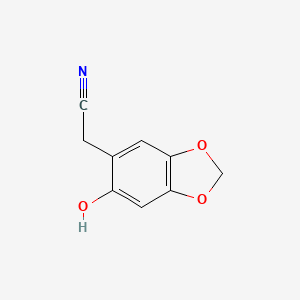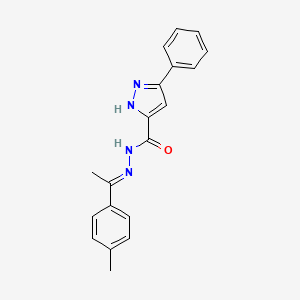
N-(3-(フェニルメトキシ)(2-ピリジル))-2-(2-チエニル)エタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(benzyloxy)pyridin-2-yl]-2-(thiophen-2-yl)acetamide is an organic compound that features a pyridine ring substituted with a benzyloxy group at the 3-position and a thiophene ring attached to an acetamide group
科学的研究の応用
N-[3-(benzyloxy)pyridin-2-yl]-2-(thiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzyloxy)pyridin-2-yl]-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Benzyloxy Pyridine Intermediate: The starting material, 3-hydroxypyridine, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)pyridine.
Acetamide Formation: The 3-(benzyloxy)pyridine is then reacted with thiophene-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired acetamide product.
Industrial Production Methods
化学反応の分析
Types of Reactions
N-[3-(benzyloxy)pyridin-2-yl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
作用機序
The mechanism of action of N-[3-(benzyloxy)pyridin-2-yl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and thiophene groups may contribute to binding affinity and specificity, while the acetamide group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)acetamide: Lacks the benzyloxy and thiophene groups, resulting in different chemical properties and biological activities.
N-(thiophen-2-yl)acetamide: Lacks the pyridine and benzyloxy groups, leading to different reactivity and applications.
N-(benzyloxy)pyridin-2-ylacetamide:
Uniqueness
N-[3-(benzyloxy)pyridin-2-yl]-2-(thiophen-2-yl)acetamide is unique due to the combination of the benzyloxy, pyridine, and thiophene moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and versatile reactivity in organic synthesis.
特性
IUPAC Name |
N-(3-phenylmethoxypyridin-2-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-17(12-15-8-5-11-23-15)20-18-16(9-4-10-19-18)22-13-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPZSVREYUBEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483929.png)
![2-(2,5-dimethylphenyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2483930.png)


![Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2483936.png)

![N-(furan-2-ylmethyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2483943.png)

![4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile](/img/structure/B2483945.png)


![1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(pyridin-3-yl)methyl]azetidine-3-carboxamide](/img/structure/B2483948.png)
